

# Spectroscopic characterization of "1-(But-3-yn-1-yl)-4-methoxybenzene" derivatives

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Compound of Interest

1-(But-3-yn-1-yl)-4methoxybenzene

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A comprehensive guide to the spectroscopic characterization of **1-(But-3-yn-1-yl)-4-methoxybenzene** and its derivatives, offering a comparative analysis with supporting experimental and predicted data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Spectroscopic Comparison of 1-(But-3-yn-1-yl)-4-methoxybenzene and its Isomer

The following table summarizes the key spectroscopic data for **1-(But-3-yn-1-yl)-4-methoxybenzene** and a structurally related isomer, 4-vinylanisole (4-methoxystyrene). The data for **1-(But-3-yn-1-yl)-4-methoxybenzene** is based on predicted values and typical spectroscopic ranges for its functional groups, while the data for 4-vinylanisole is derived from experimental observations.



Spectroscopic Technique	1-(But-3-yn-1-yl)-4- methoxybenzene (Predicted/Expected)	4-Vinylanisole (4- Methoxystyrene) (Experimental)[1][2]
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): ~7.11 (d, 2H, Ar-H), ~6.83 (d, 2H, Ar-H), ~3.79 (s, 3H, OCH₃), ~2.75 (t, 2H, Ar- CH₂), ~2.40 (td, 2H, CH₂-C≡), ~1.95 (t, 1H, C≡C-H)	δ (ppm): 7.32 – 7.19 (m, 2H), 7.03 – 6.94 (m, 2H), 6.70 (dd, J = 17.6, 10.9 Hz, 1H), 5.75 (d, J = 17.6 Hz, 1H), 5.26 (d, J = 9.9 Hz, 1H), 3.83 (s, 3H)[1]
<sup>13</sup> C NMR (CDCl₃, 101 MHz)	δ (ppm): ~158.0 (C-OCH <sub>3</sub> ), ~130.0 (Ar-C), ~129.5 (Ar-CH), ~114.0 (Ar-CH), ~84.0 (C≡CH), ~69.0 (C≡CH), ~55.2 (OCH <sub>3</sub> ), ~35.0 (Ar-CH <sub>2</sub> ), ~19.0 (CH <sub>2</sub> -C≡)	δ (ppm): 159.75, 138.99, 136.73, 129.48, 118.88, 114.13, 113.40, 111.46, 55.19[1]
IR (cm <sup>-1</sup> )	~3300 (=C-H stretch), ~2950- 2850 (C-H stretch), ~2120 (C=C stretch, weak), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O stretch)[3][4][5]	Not explicitly found in search results, but expected to show aromatic and vinyl C-H and C=C stretches.
Mass Spectrometry (m/z)	Predicted [M+H]+: 161.09610[6]	Molecular Weight: 162.23 g/mol .[7] No specific mass spectrum data found.

### **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz NMR spectrometer.



#### ¹H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Use a standard pulse sequence with a 90° pulse angle.
- Set the spectral width to cover the range of 0-10 ppm.
- Employ a relaxation delay of 1-2 seconds between scans.
- Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

#### <sup>13</sup>C NMR Acquisition:

- Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.
- Set the spectral width to cover the range of 0-200 ppm.
- Use a relaxation delay of 2-5 seconds.
- Accumulate a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solid Sample (KBr Pellet): Grind a small amount of the solid sample with anhydrous KBr powder and press the mixture into a thin, transparent pellet.



- ATR: Directly place the liquid or solid sample on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Record the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

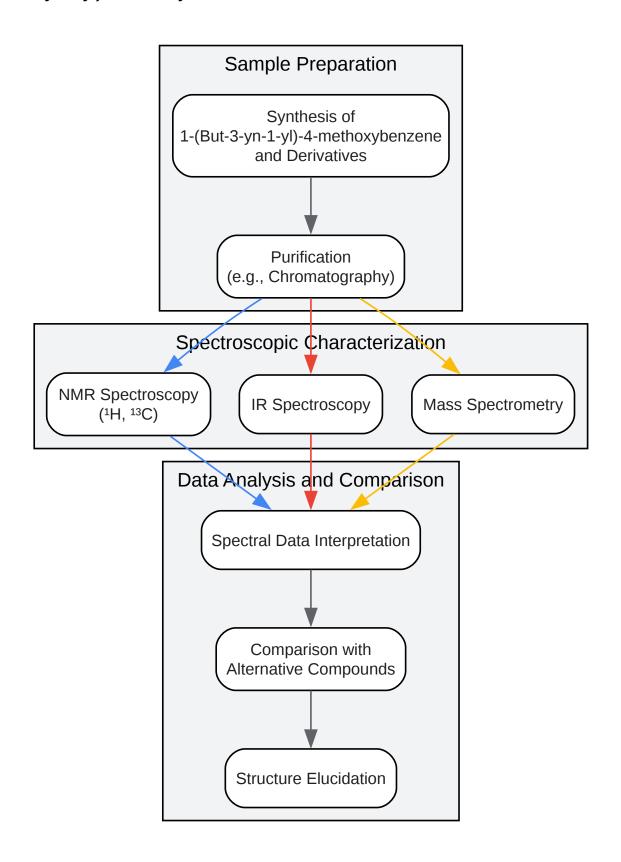
#### **Mass Spectrometry (MS)**

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
  - Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
  - Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
  - Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
- Data Processing: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

## **Experimental Workflow**



The following diagram illustrates the general workflow for the spectroscopic characterization of "1-(But-3-yn-1-yl)-4-methoxybenzene" derivatives.





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